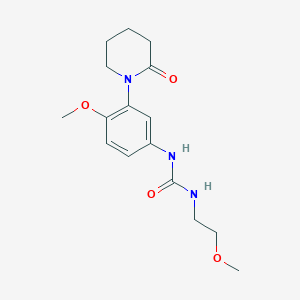

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea

Description

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a urea-based small molecule characterized by a 4-methoxy-substituted phenyl ring fused to a 2-oxopiperidinyl group and a 2-methoxyethyl urea side chain. The urea moiety serves as a hydrogen-bonding scaffold, while the methoxy and oxopiperidinyl groups contribute to its physicochemical properties and target interactions.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-22-10-8-17-16(21)18-12-6-7-14(23-2)13(11-12)19-9-4-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILIWWXIHXFPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

Formation of the Piperidinone Intermediate: The initial step often involves the synthesis of the piperidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group:

Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Urea Formation: The final step involves the formation of the urea moiety, which can be achieved by reacting the intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkoxides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperidinone ring can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for further research in drug design. The compound's ability to modulate biological pathways could lead to the development of new therapeutic agents for diseases such as cancer and neurological disorders.

Research indicates that compounds with similar structures have exhibited significant biological activities, including:

- Anticancer Properties : Compounds with piperidinone rings have been shown to inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Activity : The methoxy group may enhance the antimicrobial properties of the urea derivative, making it a candidate for developing new antibiotics.

A study examining derivatives of this compound highlighted its ability to inhibit specific enzymes involved in cancer progression, suggesting its potential role as an anticancer agent .

Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecular fragments are screened for binding affinity to target proteins. The unique structure of this compound allows it to serve as a fragment in FBDD libraries. This approach has led to the identification of promising candidates for further optimization into potent drugs .

Pharmacogenomics

Research has also explored how genetic variations affect drug metabolism involving compounds similar to this compound. Understanding these variations can inform personalized medicine approaches, optimizing therapeutic efficacy while minimizing adverse effects .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Urea Derivatives

*Calculated using molecular formula C15H22N3O5.

Key Observations:

Pharmacological Implications

Receptor Selectivity

- Target Compound: The oxopiperidinyl group may confer selectivity for σ receptors, as seen in structurally related σR agonists like MS-377 (), which features a piperazine moiety. The urea group could stabilize interactions via hydrogen bonding .

- Serotonin Receptor Ligand (): This compound’s fluoroindole and piperazine groups likely direct activity toward 5-HT receptors, highlighting how urea derivatives can be tailored for diverse targets .

Metabolic Stability

- The 2-methoxyethyl substituent in the target compound and Compound 2 () may improve metabolic stability compared to compounds with unsubstituted ethyl chains, as methoxy groups resist oxidative degradation .

Biological Activity

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4, with a molecular weight of 318.37 g/mol. The compound features a methoxy group, a piperidinone moiety, and an ethyl urea structure, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : It can function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Protein Binding : The ability to bind to proteins may alter their conformation and function, impacting various biological processes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that derivatives of this class may inhibit tumor cell proliferation through apoptosis induction.

- Neuroprotective Effects : The piperidinone structure has been associated with neuroprotective properties, potentially beneficial in neurodegenerative conditions.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine release.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Anticancer Studies : A study published in Molecules highlighted that compounds with piperidine moieties demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

- Neuropharmacology : Research published in Frontiers in Pharmacology indicated that similar compounds showed protective effects against oxidative stress in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

- Inflammation Models : In vivo studies have demonstrated that related urea derivatives can significantly reduce markers of inflammation in animal models, supporting their use as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.